1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
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Overview
Description
1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a complex organic compound that features a bromine atom, a quinoline derivative, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of bromine in acetic acid or chloroform as solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Cyclization: The compound can participate in cyclization reactions to form fused heterocycles.
Common Reagents and Conditions
Bromination: Bromine in acetic acid or chloroform.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while cyclization can produce fused heterocyclic compounds .
Scientific Research Applications
1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It may be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the quinoline ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
- N-(2-Oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide
- 1-bromo-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the methanesulfonamide group differentiates it from other quinoline derivatives .
Properties
IUPAC Name |
1-bromo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3S/c11-6-17(15,16)13-8-2-3-9-7(5-8)1-4-10(14)12-9/h2-3,5,13H,1,4,6H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJDTWWMVZVOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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